

Spectroscopic Analysis of (1H-Indazol-3-YL)methylamine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1H-Indazol-3-YL)methylamine hydrochloride

Cat. No.: B569668

[Get Quote](#)

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data (NMR, IR, MS) for **(1H-Indazol-3-YL)methylamine hydrochloride**. This guide, therefore, presents predicted spectroscopic characteristics based on the known properties of the 1H-indazole core and related structures. The experimental protocols provided are generalized procedures for obtaining such data.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the expected spectroscopic properties of **(1H-Indazol-3-YL)methylamine hydrochloride** and the methodologies for their determination.

Chemical Structure and Properties

- IUPAC Name: (1H-Indazol-3-yl)methanamine hydrochloride
- Molecular Formula: C₈H₁₀CIN₃
- Molecular Weight: 183.64 g/mol [\[1\]](#)
- CAS Number: 117891-16-4

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **(1H-Indazol-3-YL)methylamine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.5	br s	1H	Indazole N-H
~8.5	br s	3H	-NH ₃ ⁺
~8.1	d	1H	Ar-H (H4)
~7.7	d	1H	Ar-H (H7)
~7.5	t	1H	Ar-H (H6)
~7.3	t	1H	Ar-H (H5)
~4.4	s	2H	-CH ₂ -

Table 2: Predicted ^{13}C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~142.0	Ar-C (C7a)
~140.0	Ar-C (C3)
~127.0	Ar-C (C5)
~122.0	Ar-C (C6)
~121.5	Ar-C (C3a)
~120.0	Ar-C (H4)
~111.0	Ar-C (H7)
~35.0	-CH ₂ -

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-2800	Strong, broad	N-H and C-H stretching (amine salt, aromatic)
~1620	Medium	C=N stretching (indazole ring)
~1590, ~1460	Medium	C=C stretching (aromatic ring)
~1400	Medium	CH ₂ bending
~750	Strong	C-H out-of-plane bending (ortho-disubstituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z	Interpretation
148.0875	[M+H] ⁺ (protonated free base, C ₈ H ₁₀ N ₃ ⁺)
131.0613	[M+H - NH ₃] ⁺ (loss of ammonia)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

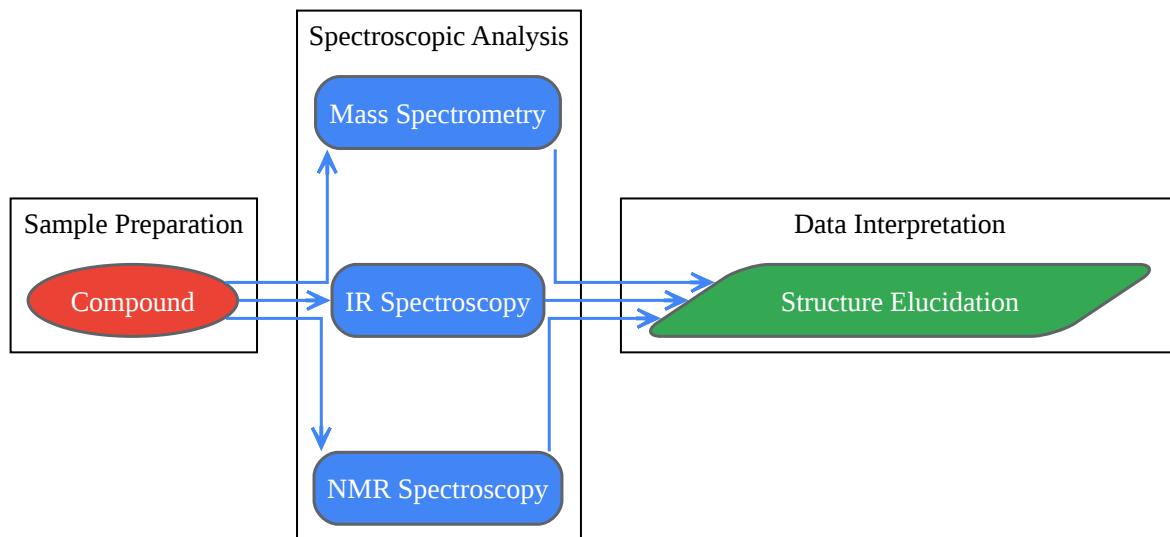
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(1H-Indazol-3-YL)methylamine hydrochloride** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Set the spectral width to cover a range of 0-15 ppm.
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

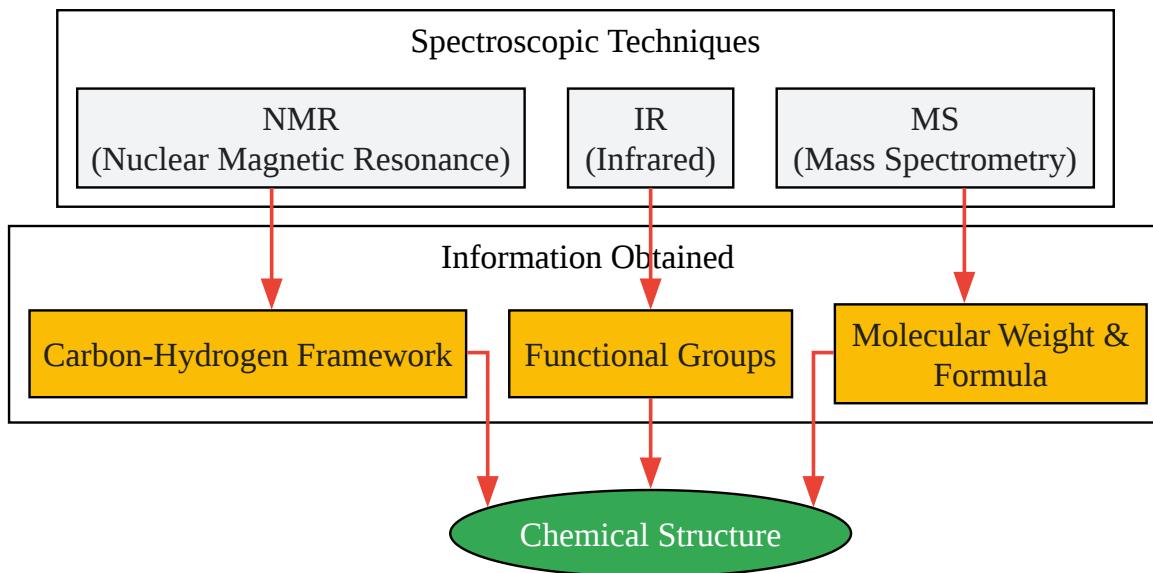
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover a range of 0-160 ppm.
 - A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.
 - Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

IR Spectroscopy


- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the pure KBr pellet.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in the positive ion mode.
 - Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 50-300).
 - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.


Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic data and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Indazol-3-ylmethylamine HCl | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of (1H-Indazol-3-YL)methylamine Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569668#spectroscopic-data-nmr-ir-ms-of-1h-indazol-3-yl-methylamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com